
Glyoxalhydratetrimer hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyoxalhydratetrimer hydrate, also known as glyoxal trimer dihydrate, is a chemical compound with the molecular formula C6H10O8. It is a trimeric form of glyoxal, a dialdehyde, and exists as a white to off-white solid. This compound is of interest due to its unique structure and reactivity, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyoxalhydratetrimer hydrate can be synthesized through the hydration of glyoxal. Glyoxal is typically supplied as a 40% aqueous solution, and upon hydration, it forms a series of oligomers, including the trimeric form. The synthesis involves the reaction of glyoxal with water under controlled conditions to promote the formation of the trimeric hydrate .
Industrial Production Methods
Industrial production of this compound involves the oxidation of ethylene glycol or acetaldehyde. The oxidation process is catalyzed by silver or copper catalysts in the gas phase or by nitric acid in the liquid phase. The resulting glyoxal is then hydrated to form the trimeric hydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Glyoxalhydratetrimer hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glyoxylic acid and other carboxylic acids.
Reduction: It can be reduced to form glycolaldehyde and other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide, and other strong oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Silver and copper catalysts are used in the oxidation of ethylene glycol or acetaldehyde to produce glyoxal.
Major Products
Oxidation Products: Glyoxylic acid, oxalic acid, and other carboxylic acids.
Reduction Products: Glycolaldehyde and other reduced forms of glyoxal.
Wissenschaftliche Forschungsanwendungen
Glyoxalhydratetrimer hydrate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving the modification of proteins and nucleic acids through glycation reactions.
Medicine: It is investigated for its potential use in drug development and as a reagent in biochemical assays.
Industry: This compound is used in the production of resins, adhesives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of glyoxalhydratetrimer hydrate involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These reactions are facilitated by the presence of water and can be catalyzed by acids or bases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyoxal: The monomeric form of glyoxalhydratetrimer hydrate, with the molecular formula C2H2O2.
Methylglyoxal: A related dialdehyde with a methyl group, known for its role in glycation reactions.
Glyoxylic Acid: An oxidation product of glyoxal, used in various industrial applications.
Uniqueness
This compound is unique due to its trimeric structure, which imparts distinct chemical and physical properties compared to its monomeric and dimeric counterparts. This trimeric form is more stable and less reactive, making it suitable for specific applications where controlled reactivity is desired .
Eigenschaften
Molekularformel |
C6H12O9 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;hydrate |
InChI |
InChI=1S/C6H10O8.H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;/h1-10H;1H2 |
InChI-Schlüssel |
OOJUXDWOBIXSJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


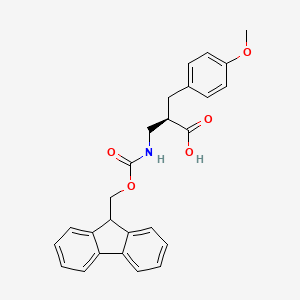


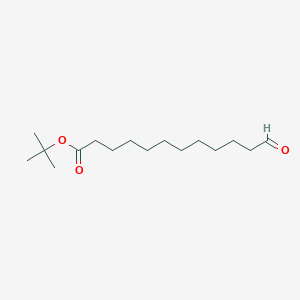
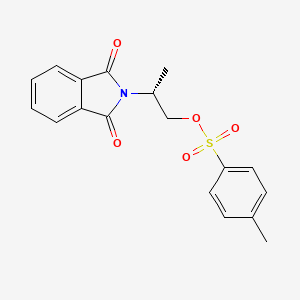
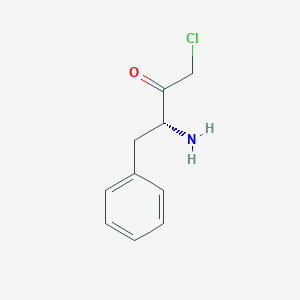
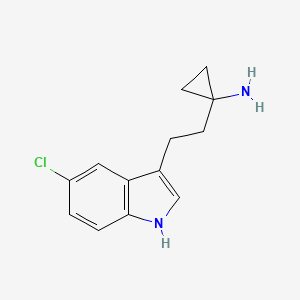
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
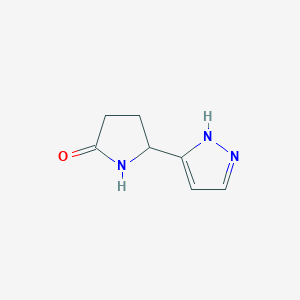




![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
